molecular formula C10H10F2O3 B13188746 (6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol

(6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol

Katalognummer: B13188746
Molekulargewicht: 216.18 g/mol
InChI-Schlüssel: HZCFRAWDRIYMJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is a chemical compound with a unique structure that includes a benzodioxin ring substituted with fluorine atoms and a methanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6,7-difluoro-1,4-benzodioxin with a methylating agent in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as crystallization or distillation to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

(6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.

Wissenschaftliche Forschungsanwendungen

(6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol involves its interaction with molecular targets and pathways. The fluorine atoms and methanol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid: A compound with a similar fluorinated structure but different functional groups.

    9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid: Another fluorinated compound with a different ring system.

Uniqueness

(6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is unique due to its specific combination of a benzodioxin ring, fluorine atoms, and a methanol group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C10H10F2O3

Molekulargewicht

216.18 g/mol

IUPAC-Name

(6,7-difluoro-3-methyl-2H-1,4-benzodioxin-3-yl)methanol

InChI

InChI=1S/C10H10F2O3/c1-10(4-13)5-14-8-2-6(11)7(12)3-9(8)15-10/h2-3,13H,4-5H2,1H3

InChI-Schlüssel

HZCFRAWDRIYMJP-UHFFFAOYSA-N

Kanonische SMILES

CC1(COC2=CC(=C(C=C2O1)F)F)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.